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molecular formula C7H6N2O6S B8556170 Methyl-(3,5-dinitrophenyl)-sulfon

Methyl-(3,5-dinitrophenyl)-sulfon

Cat. No. B8556170
M. Wt: 246.20 g/mol
InChI Key: LBFJOFCCCFUMIP-UHFFFAOYSA-N
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Patent
US08410100B2

Procedure details

To a solution of 1-methylsulfonyl-3,5-dinitro-benzene (2.0 g; 8 mmol) in methanol (15 ml) a solution of sodium methoxide (0.5 g; 10 mmol) in methanol (5 ml) was added. The mixture was refluxed for 2 hours. Water was added and the precipitate washed with a diisopropylether/ethanol mixture. 1.3 g (5.62 mmol; 70% yield) of 1-methylsulfonyl-3-methoxy-5-nitro-benzene were obtained as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]([N+]([O-])=O)[CH:6]=1)(=[O:4])=[O:3].[CH3:17][O-:18].[Na+].O>CO>[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:7]([O:18][CH3:17])[CH:6]=1)(=[O:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
WASH
Type
WASH
Details
the precipitate washed with a diisopropylether/ethanol mixture

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.62 mmol
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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